(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide
Description
The compound (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide is an α,β-unsaturated enamide featuring a cyano group at the α-position, a substituted pyrrole ring at the β-position, and a pyridin-3-ylamide moiety. Key structural elements include:
- Pyrrole substituents: A 2-methoxyethyl group at position 1 and methyl groups at positions 2 and 3.
- Amide group: Pyridin-3-yl as the terminal substituent, contributing polarity and hydrogen-bonding capacity.
This compound belongs to a broader class of acrylamide derivatives with applications in medicinal chemistry and materials science. Structural analogs often vary in substituents on the pyrrole ring or the amide nitrogen, leading to differences in physicochemical and biological properties.
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-9-15(14(2)22(13)7-8-24-3)10-16(11-19)18(23)21-17-5-4-6-20-12-17/h4-6,9-10,12H,7-8H2,1-3H3,(H,21,23)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHDFOGBLJHEJZ-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on various studies and data.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C13H16N2O3
- Molecular Weight : 248.28 g/mol
- CAS Number : 743440-54-2
The structure includes a cyano group, a pyrrole moiety, and a pyridine ring, which are known to influence its biological interactions.
Synthesis
The synthesis of this compound can involve multiple steps, typically using methodologies that enhance yield and purity. A common approach includes:
- Formation of the Pyrrole Derivative : Starting from commercially available pyrrole derivatives.
- Addition of Cyano Group : Utilizing cyanoacetic acid derivatives to introduce the cyano functionality.
- Final Coupling with Pyridine : Employing coupling reactions to attach the pyridine moiety.
Anticancer Potential
Research indicates that compounds similar to (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide exhibit anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit key signaling pathways involved in cancer cell proliferation.
- Case Study : A study demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines at concentrations as low as 10 µM .
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes crucial for cellular functions:
- Bruton's Tyrosine Kinase (BTK) : Certain analogs have shown potent inhibitory effects on BTK, which is essential for B-cell receptor signaling in lymphocytes .
Antimicrobial Activity
Preliminary studies suggest that this compound could possess antimicrobial properties:
- In vitro Studies : Testing against common bacterial strains revealed a dose-dependent inhibition pattern, indicating potential use as an antimicrobial agent .
Data Summary Table
Comparison with Similar Compounds
Key Structural Variations
The following table compares the target compound with structurally related analogs identified in literature and commercial databases :
Substituent-Driven Property Analysis
- Pyrrole Modifications: The 2-methoxyethyl group in the target compound introduces flexibility and moderate polarity compared to aromatic substituents (e.g., 4-methoxyphenyl in ), which may improve aqueous solubility.
Amide Modifications :
- Pyridin-3-yl vs. 2-methyl-4-nitro-phenyl : Pyridine’s nitrogen enables coordination with metals or H-bonding, whereas nitro groups may confer redox activity or steric hindrance .
- Fluoro-hydroxyphenyl (): Fluorine enhances metabolic stability, while the hydroxyl group offers a site for derivatization.
Research Findings and Implications
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Aldol Condensation : Reacting a pyrrole carboxaldehyde derivative (e.g., 1-(2-methoxyethyl)-2,5-dimethylpyrrole-3-carboxaldehyde) with cyanoacetamide in the presence of a base catalyst (e.g., piperidine or sodium hydride). Ethanol or dimethylformamide (DMF) is typically used as a solvent at 0–5°C to control exothermic reactions .
- Amide Coupling : A subsequent reaction with pyridin-3-amine under inert conditions (argon/nitrogen) to form the enamide bond.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating the (E)-isomer.
Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of aldehyde to cyanoacetamide) and monitor reaction progress via thin-layer chromatography (TLC) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the (E)-configuration of the enamide bond (characteristic coupling constant for trans protons) and substituent positions on the pyrrole and pyridine rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and isotopic pattern matching the molecular formula.
- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction is ideal, as demonstrated in related enamide compounds .
- HPLC-PDA : Purity >98% can be achieved using reverse-phase HPLC with a C18 column and UV detection at 254 nm .
Q. How do environmental factors (pH, temperature, light) influence the stability of this compound during storage?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal degradation. Elevated temperatures (>25°C) accelerate hydrolysis of the cyano group .
- pH : Avoid strongly acidic (pH <3) or basic (pH >10) conditions, which may hydrolyze the enamide bond.
- Light : Protect from UV/visible light to prevent photoisomerization (E→Z) or pyrrole ring oxidation .
Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Q. What are the common intermediates and side products observed during synthesis, and how are they mitigated?
Methodological Answer:
- Intermediates :
- Side Products :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of pyrrole and pyridine substituents on bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified pyrrole (e.g., replacing 2-methoxyethyl with chloroethyl) or pyridine (e.g., 4-methoxy vs. 3-nitro) groups.
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (K) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent hydrophobicity/electron-withdrawing effects with binding energy .
Q. How can contradictory data in reaction yields or biological activity between research groups be resolved?
Methodological Answer:
- Reproducibility Checks : Validate synthetic protocols (e.g., catalyst purity, inert atmosphere integrity) and biological assay conditions (e.g., cell line passage number).
- Data Normalization : Report yields relative to a common intermediate (e.g., pyrrole aldehyde) and standardize bioactivity metrics (e.g., IC ± SEM) .
- Collaborative Studies : Cross-validate results via round-robin testing with independent labs .
Q. What in vivo models are appropriate for preliminary pharmacological evaluation of this compound?
Methodological Answer:
- Rodent Models : Use xenograft mice (e.g., HCT-116 colon cancer) to assess antitumor efficacy (dose: 10–50 mg/kg, i.p., daily for 14 days). Monitor tumor volume via caliper measurements and toxicity via serum ALT/AST levels .
- Pharmacokinetics : Conduct bioavailability studies (oral vs. intravenous administration) with LC-MS/MS quantification of plasma concentrations .
Q. What mechanistic pathways explain the compound’s reactivity in biological or chemical systems?
Methodological Answer:
Q. What strategies address low purity or isomer contamination in scaled-up synthesis?
Methodological Answer:
- Dynamic Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) to enhance (E)-isomer selectivity during condensation .
- Crystallization Optimization : Employ anti-solvent (e.g., water) gradients to preferentially crystallize the (E)-isomer .
Q. How can this compound be applied in cross-disciplinary research (e.g., materials science or agrochemistry)?
Methodological Answer:
- Materials Science : Explore its use as a ligand for metal-organic frameworks (MOFs) due to the pyridine and pyrrole donor sites. Characterize via BET surface area analysis .
- Agrochemistry : Screen for antifungal activity (e.g., against Fusarium spp.) using disk diffusion assays and compare with commercial fungicides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
